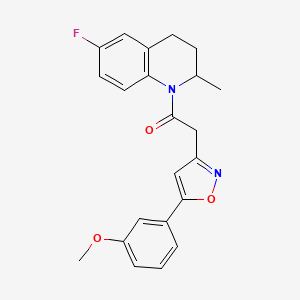
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A derivative of the compound class, specifically focusing on the synthesis of isoxazole derivatives with fluoroquinoline components, has shown promise in antimicrobial applications. The synthesis and evaluation of these derivatives have demonstrated in vitro antimicrobial activity against a range of bacterial and fungal organisms. Such studies underscore the potential of fluoroquinoline-isoxazole compounds in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Fluorescent Labeling Reagents
Compounds related to the fluoroquinoline family have been explored for their fluorescent properties, offering applications in biomedical analysis. A novel fluorophore with strong fluorescence across a wide pH range in aqueous media has been identified, suggesting the utility of fluoroquinoline derivatives as fluorescent labeling reagents. This characteristic makes them valuable in the detection and analysis of biological samples, providing a tool for research and diagnostic purposes (Junzo Hirano et al., 2004).
Antituberculosis Activity
The synthesis of quinoline derivatives, with a focus on their antituberculosis potential, has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of fluoroquinoline derivatives in treating tuberculosis, a persistent global health challenge (Selvam Chitra et al., 2011).
Cytotoxic Activity in Cancer Research
Research into quinoline derivatives has also extended into the realm of cancer, where certain compounds have shown cytotoxic activity against cancer cell lines. These findings suggest the potential of fluoroquinoline derivatives in cancer treatment, warranting further investigation into their therapeutic applications (Jasna Kadrić et al., 2014).
Structural and Synthetic Chemistry
The structural elucidation and synthetic approaches to fluoroquinoline and isoxazole derivatives provide foundational knowledge for the development of novel compounds. Studies have detailed the reaction processes and conditions required for the synthesis of these compounds, contributing to the broader field of medicinal chemistry and drug development (S. Chimichi et al., 2007).
properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14-6-7-15-10-17(23)8-9-20(15)25(14)22(26)13-18-12-21(28-24-18)16-4-3-5-19(11-16)27-2/h3-5,8-12,14H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKGIFRQMOHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=NOC(=C3)C4=CC(=CC=C4)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
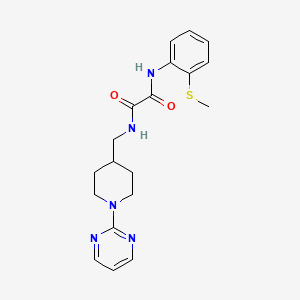
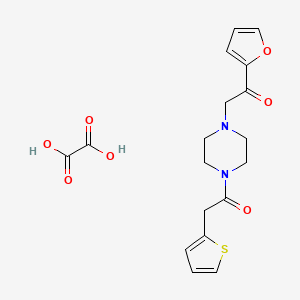

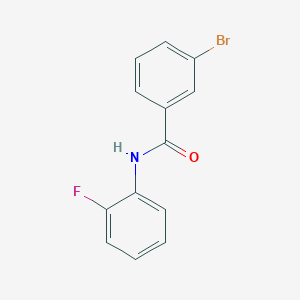
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)
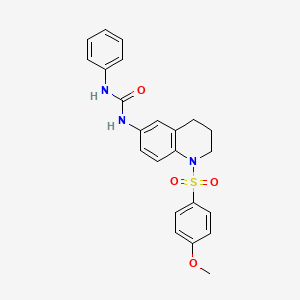
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)
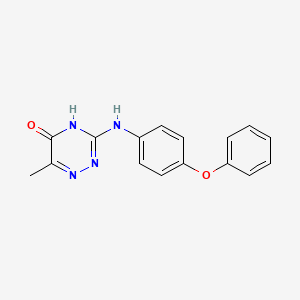
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)
